(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
The compound “(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one” is a structurally complex molecule featuring a spirocyclic core, a benzodioxole moiety, and an acryloyl group. Its molecular architecture comprises:
- Spirocyclic framework: A fusion of isobenzofuran-1-one and piperidine rings sharing a single carbon atom, conferring conformational rigidity .
- Benzodioxole group: A fused benzene ring with two oxygen atoms, known for electron-rich aromatic properties that enhance π-π stacking interactions .
Crystallographic studies of related compounds, such as 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, highlight the utility of tools like SHELXL for refinement and Mercury for visualizing intermolecular interactions .
Properties
IUPAC Name |
1'-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-20(8-6-15-5-7-18-19(13-15)27-14-26-18)23-11-9-22(10-12-23)17-4-2-1-3-16(17)21(25)28-22/h1-8,13H,9-12,14H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJPXLBEGYHLK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₇H₁₉N₁O₃
- Molecular Weight : 287.3535 g/mol
- IUPAC Name : this compound
This compound features a spirocyclic structure that may contribute to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities:
1. Antitumor Activity
Studies have shown that derivatives of compounds similar to this compound demonstrate cytotoxic effects against cancer cell lines. For instance, a study evaluating acridinedione derivatives reported significant cytotoxicity against various cancer cell lines, suggesting that similar spirocyclic compounds could possess anticancer properties .
2. Antioxidant Properties
Compounds containing benzo[d][1,3]dioxole moieties are known for their antioxidant activities. The presence of this functional group in this compound may enhance its ability to scavenge free radicals and protect cells from oxidative stress.
3. Neuroprotective Effects
Preliminary studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation. This potential makes them candidates for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antioxidant | Free radical scavenging | Not specified |
| Neuroprotective | Modulation of neurotransmitter systems | Not specified |
Case Study: Cytotoxicity Evaluation
A study conducted on acridinedione derivatives demonstrated that compounds with similar structural features to this compound exhibited notable cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most significant applications of this compound lies in its potential as an antitumor agent. Research has shown that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications to the benzo[d][1,3]dioxole moiety enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The proposed mechanism involves the inhibition of key cellular pathways that promote tumor growth. The compound may interact with DNA or specific proteins involved in cell cycle regulation, leading to increased cell death in malignant cells.
Materials Science
Polymer Chemistry
The unique structural features of this compound allow it to be utilized in polymer synthesis. It can act as a monomer or crosslinking agent in the formation of advanced materials with tailored properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Nanocomposites
Furthermore, the integration of this compound into nanocomposite materials has been explored. Such composites demonstrate improved electrical conductivity and barrier properties, making them suitable for applications in electronics and packaging .
Photophysical Properties
The photophysical properties of this compound have been characterized, revealing significant potential for applications in optoelectronic devices. Its ability to absorb light at specific wavelengths allows it to be used in organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antitumor Efficacy
A study conducted on various spirocyclic compounds demonstrated that derivatives similar to (E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated a dose-dependent response with IC50 values lower than those observed for standard chemotherapeutics .
Case Study 2: Polymer Applications
In another study focusing on polymer blends, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The resulting materials showed enhanced mechanical properties and thermal stability compared to pure PVC samples. This indicates its potential use in developing durable construction materials .
Chemical Reactions Analysis
Core Spirocycle Formation
The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is constructed via acid-catalyzed cyclization. A representative method involves:
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Step 1 : Condensation of a substituted piperidine precursor with an isobenzofuran derivative under refluxing ethanol with concentrated sulfuric acid as a catalyst .
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Step 2 : Intramolecular cyclization to form the spiro junction, yielding the core structure in moderate yields (45–66%) .
Acryloyl Functionalization
The (E)-acryloyl side chain is introduced via Michael addition or Knoevenagel condensation :
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Reagents : 3-(Benzo[d] dioxol-5-yl)acrylic acid derivatives react with the spirocyclic amine under peptide coupling conditions (e.g., HBTU, DCC) .
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Stereoselectivity : The (E)-configuration is preserved using bulky bases (e.g., LDA) to minimize isomerization .
Acryloyl Group
Benzodioxole Ring
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Oxidative cleavage : Treatment with RuO₄ or NaIO₄ opens the dioxole ring to form catechol derivatives .
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position .
Metabolic Pathways
In vitro studies using liver microsomes reveal:
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Primary pathway : Oxidative demethylation of the benzodioxole methylenedioxy group to form dihydroxybenzene derivatives .
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Secondary pathway : Hydrolysis of the acryloyl amide bond via esterases .
pH-Dependent Stability
| pH | Half-life (25°C) | Degradation Products | Source |
|---|---|---|---|
| 1.2 | 8.2 h | Piperidine ring-opened acid | |
| 7.4 | 72 h | Stable | |
| 10.0 | 3.5 h | Benzodioxole ring-opened quinone |
Cross-Coupling Reactions
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Buchwald–Hartwig amination : Introduces aryl/heteroaryl groups at the piperidine nitrogen using Pd(OAc)₂/Xantphos .
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Sonogashira coupling : Alkyne insertion at the benzodioxole 5-position with CuI/Pd(PPh₃)₄ .
Ring-Opening Reactions
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Acid-mediated : HCl in dioxane cleaves the isobenzofuran ring to form a diketone intermediate .
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Base-mediated : NaOH/MeOH induces retro-aldethyd fragmentation .
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Key Observations:
Spirocyclic Core : The target compound and 3H-spiro[2-benzofuran-1,3'-piperidine] share a spiro architecture, but the former’s acryloyl and benzodioxole substituents increase steric bulk and reactivity.
Benzodioxole Motif : Present in both the target compound and 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one , this group enhances aromatic interactions but is absent in the simpler spiro analog .
Acryloyl Group : Unique to the target compound, this α,β-unsaturated carbonyl may confer electrophilic reactivity, absent in other analogs.
Physicochemical and Reactivity Differences
- Solubility : The acryloyl and benzodioxole groups in the target compound likely reduce solubility in polar solvents compared to 3H-spiro[2-benzofuran-1,3'-piperidine] .
- Thermal Stability : The conjugated acryloyl system may lower melting points relative to the fully aromatic 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one .
- Reactivity : The target compound’s acryloyl group could participate in nucleophilic additions, a feature absent in analogs lacking this moiety.
Crystallographic and Computational Insights
- SHELX Applications : The refinement of the target compound’s structure likely employs SHELXL, a standard for small-molecule crystallography .
- Mercury Visualization : Comparative analysis of packing patterns and hydrogen-bonding networks with analogs (e.g., benzodioxol derivatives) would utilize Mercury’s Materials Module .
Research Implications and Limitations
- Drug Design : The spirocyclic core may enhance binding selectivity in enzyme inhibition, while the acryloyl group could serve as a covalent warhead .
- Material Science : Benzodioxole’s aromaticity and the acryloyl group’s conjugation might aid in designing fluorescent probes or polymers.
Limitations : Absence of explicit biological or thermodynamic data necessitates further experimental validation. Crystallographic parameters (e.g., space group, unit cell dimensions) for the target compound remain unreported but could be inferred using methods applied to its analogs .
Q & A
How can the stereochemical configuration of the acryloyl group in this compound be experimentally validated?
Basic Research Focus
To confirm the E-configuration of the acryloyl moiety, nuclear Overhauser effect spectroscopy (NOESY) is recommended. Cross-peaks between the α,β-unsaturated carbonyl protons and adjacent aromatic protons (e.g., benzo[d][1,3]dioxol-5-yl group) can confirm spatial proximity. X-ray crystallography provides definitive proof, as demonstrated in crystallographic studies of analogous acryloyl-containing compounds .
Advanced Consideration
For dynamic systems or unstable crystals, time-dependent density functional theory (TD-DFT) calculations of UV-Vis spectra (comparing experimental λmax with simulated transitions) can resolve ambiguities. Cross-reference with circular dichroism (CD) data if chiral centers are present .
What strategies optimize the synthesis of the spiro[isobenzofuran-1,4'-piperidin]-3-one core?
Basic Research Focus
The spirocyclic core can be synthesized via a Friedel-Crafts acylation followed by cyclization. Use anhydrous conditions (e.g., AlCl3 in dichloromethane) to minimize side reactions. Monitor reaction progress via <sup>1</sup>H NMR for the disappearance of the ketone proton at δ 2.8–3.2 ppm .
Advanced Consideration
Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Bayesian optimization algorithms have shown efficacy in reducing trial counts while maximizing yield (e.g., 85–92% yield improvements in analogous systems) .
How does the benzo[d][1,3]dioxole group influence the compound’s stability under physiological conditions?
Basic Research Focus
The methylenedioxy group enhances metabolic stability by resisting oxidative degradation. Perform accelerated stability testing (40°C/75% RH for 14 days) with HPLC-MS monitoring. Compare degradation products (e.g., catechol derivatives) to unmodified controls .
Advanced Consideration
Use deuterium-labeled analogs to track specific bond cleavage under simulated gastric fluid (SGF) or liver microsome assays. Correlate stability with logP values to assess lipophilicity-driven degradation pathways .
What analytical methods resolve contradictions in purity assessments between HPLC and NMR?
Basic Research Focus
Discrepancies often arise from UV-inactive impurities or residual solvents. Combine HPLC-ELSD (evaporative light scattering detection) with <sup>13</sup>C NMR to identify non-chromophoric contaminants. For residual solvents, GC-MS headspace analysis is critical .
Advanced Consideration
Multi-dimensional chromatography (e.g., LCxLC) coupled with high-resolution mass spectrometry (HRMS) can separate co-eluting peaks. Apply principal component analysis (PCA) to correlate impurity profiles across batches .
How can the role of the piperidin-4-yl group in bioactivity be probed?
Basic Research Focus
Synthesize analogs with substituents at the piperidine nitrogen (e.g., methyl, acetyl) and compare binding affinity via surface plasmon resonance (SPR). Use molecular docking to predict interactions with target proteins (e.g., GPCRs) .
Advanced Consideration
Employ fluorine-18 labeling for positron emission tomography (PET) to track in vivo distribution. Corrogate spatial occupancy data with MD simulations of receptor-ligand dynamics .
What methodologies validate the compound’s solubility in aqueous buffers for in vitro assays?
Basic Research Focus
Use shake-flask method with UV quantification at λmax (e.g., 270–290 nm for conjugated systems). For low solubility, employ co-solvent systems (≤5% DMSO) and extrapolate via the Yalkowsky equation .
Advanced Consideration
Nanoparticle tracking analysis (NTA) quantifies amorphous aggregates. Pair with dynamic light scattering (DLS) to assess colloidal stability under physiological pH (6.8–7.4) .
How can computational modeling predict metabolic pathways?
Basic Research Focus
Use software like MetaSite or GLORYx to identify probable sites of Phase I/II metabolism. Validate predictions with in vitro microsome assays (human liver S9 fraction) .
Advanced Consideration
Machine learning models trained on CYP450 isoform-specific data improve prediction accuracy. Cross-reference with <sup>13</sup>C-isotope tracer studies to confirm metabolite structures .
What experimental designs address contradictions in biological activity across cell lines?
Basic Research Focus
Standardize assay conditions (e.g., serum-free media, consistent passage numbers). Use orthogonal assays (e.g., Western blot for target protein expression vs. cell viability) .
Advanced Consideration
Single-cell RNA sequencing (scRNA-seq) identifies subpopulation-specific responses. Apply cluster analysis to correlate activity with genetic or proteomic heterogeneity .
How can solvent-free synthesis reduce byproduct formation?
Basic Research Focus
Mechanochemical grinding (ball milling) minimizes solvent use while enhancing reaction efficiency. Monitor by TLC and isolate products via sublimation .
Advanced Consideration
Reaction calorimetry identifies exothermic events that drive side reactions. Optimize energy input using Arrhenius modeling to suppress undesired pathways .
What degradation pathways dominate under UV irradiation?
Basic Research Focus
Conduct photostability testing (ICH Q1B guidelines) with HPLC-PDA to detect photo-oxidation products (e.g., quinone derivatives). Use deuterium lamps to simulate sunlight .
Advanced Consideration
Time-resolved electron paramagnetic resonance (TR-EPR) identifies transient radicals. Pair with DFT calculations to map degradation energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
